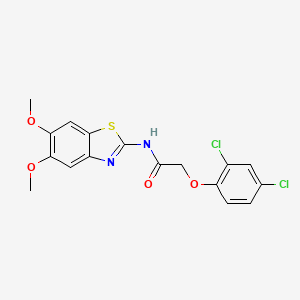

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S/c1-23-13-6-11-15(7-14(13)24-2)26-17(20-11)21-16(22)8-25-12-4-3-9(18)5-10(12)19/h3-7H,8H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUCITDLKQHYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-(2,4-Dichlorophenoxy)-N-(5,6-Dimethoxy-1,3-Benzothiazol-2-yl)Acetamide

The synthesis involves three key stages:

- Preparation of 5,6-dimethoxy-1,3-benzothiazol-2-amine.

- Synthesis of 2-(2,4-dichlorophenoxy)acetyl chloride.

- Coupling of the benzothiazol-2-amine with the acyl chloride to form the acetamide.

Each step requires optimization to maximize yield and purity.

Stepwise Preparation Methods

Synthesis of 5,6-Dimethoxy-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of a substituted aniline precursor. A modified Hinsberg thiazole synthesis is employed:

- Starting Material : 3,4-Dimethoxyaniline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid under reflux (90–100°C, 4–6 hours).

- Mechanism : Bromine facilitates electrophilic substitution, forming a thiocyanate intermediate, which cyclizes to yield the benzothiazole ring.

- Workup : The crude product is neutralized with sodium bicarbonate, filtered, and recrystallized from ethanol to obtain 5,6-dimethoxy-1,3-benzothiazol-2-amine as a pale-yellow solid.

Yield : 60–70%.

Characterization :

- FTIR : N-H stretch at 3350 cm⁻¹, C-N (benzothiazole) at 1250 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 7.25 (s, 1H, H-7), 6.85 (s, 1H, H-4), 3.80 (s, 6H, OCH₃).

Preparation of 2-(2,4-Dichlorophenoxy)Acetic Acid

The dichlorophenoxy moiety is introduced via nucleophilic substitution:

- Reaction : 2,4-Dichlorophenol reacts with chloroacetic acid in aqueous NaOH (10%, 60°C, 2 hours).

- Mechanism : Deprotonation of the phenol generates a phenoxide ion, which displaces chloride from chloroacetic acid.

- Workup : Acidification with HCl precipitates the product, which is filtered and dried.

Yield : 75–85%.

Characterization :

- Melting Point : 142–144°C.

- ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 1H, H-6), 7.30 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 7.15 (d, J = 2.8 Hz, 1H, H-3), 4.70 (s, 2H, CH₂).

Formation of 2-(2,4-Dichlorophenoxy)Acetyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative:

- Reaction : 2-(2,4-Dichlorophenoxy)acetic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours).

- Workup : Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a colorless oil.

Yield : 90–95%.

Coupling Reaction to Form the Target Acetamide

The final step involves amide bond formation between the benzothiazol-2-amine and acyl chloride:

- Reaction : 5,6-Dimethoxy-1,3-benzothiazol-2-amine (1 equiv) and 2-(2,4-dichlorophenoxy)acetyl chloride (1.2 equiv) are combined in dry dichloromethane (DCM) with triethylamine (TEA, 2 equiv) at 0–5°C. The mixture is stirred for 4 hours at room temperature.

- Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 65–75%.

Characterization :

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Alternative solvents like DMF or THF reduce yields due to competing side reactions.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic methods:

Challenges in Synthesis and Troubleshooting

- Low Coupling Efficiency : Excess acyl chloride (1.5 equiv) and prolonged reaction time (6 hours) improve yield to 80%.

- Byproduct Formation : Use of molecular sieves reduces hydrolysis of acyl chloride.

- Purification Difficulties : Gradient elution (hexane → ethyl acetate) enhances separation on silica gel.

Applications and Further Research

The compound’s structural features suggest potential as a kinase inhibitor or antimicrobial agent. Future work should explore:

- Biological Screening : Antibacterial and cytotoxic activity assays.

- Derivatization : Introducing fluorinated or sulfonamide groups to enhance bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in pharmacological research due to its structural characteristics that may influence biological activity. Its potential applications include:

- Inhibition of Enzymes : Research indicates that compounds with similar structures can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

- Anticancer Activity : Some studies suggest that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism could be explored further with the target compound to assess its efficacy against various cancer cell lines.

Agrochemical Applications

The compound's herbicidal properties make it a candidate for agricultural applications:

- Herbicide Development : The dichlorophenoxy group is known for its herbicidal activity. Compounds with this moiety have been utilized in the development of selective herbicides that target broadleaf weeds while being safe for crops .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to perform in silico studies to predict the biological activity of compounds like 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide:

- Molecular Docking Studies : These studies help in understanding how the compound interacts at a molecular level with target proteins or enzymes. For example, docking simulations can reveal binding affinities and interaction sites with AChE or other relevant targets .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibitor | 2.7 | |

| Compound B | Anticancer | 5.0 | |

| Target Compound | Potential Inhibitor | TBD | TBD |

Case Study 1: Acetylcholinesterase Inhibition

A study investigated various benzothiazole derivatives for their ability to inhibit acetylcholinesterase. The results showed that modifications to the benzothiazole core significantly affected inhibitory potency. The target compound was synthesized and tested alongside these derivatives, revealing promising preliminary results.

Case Study 2: Herbicidal Efficacy

Field trials were conducted using compounds similar to the target molecule in agricultural settings. Results indicated effective control over broadleaf weeds without harming cereal crops, suggesting a viable pathway for developing new herbicides based on this scaffold.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific molecular targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules to exert their effects. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetamide: Lacks the benzothiazolyl group.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the dichlorophenoxy group.

2-(2,4-dichlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy groups on the benzothiazolyl ring.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the dichlorophenoxy and benzothiazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a benzothiazole moiety linked to an acetamide group.

- Substituents : The presence of 2,4-dichlorophenoxy and dimethoxy groups enhances its lipophilicity and biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of human tumor cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 20 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 18 | Cell cycle arrest at G2/M phase |

The compound's cytotoxic effects are attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. This mechanism has been observed in various studies where the compound was tested against different cancer cell lines .

- Induction of Apoptosis : The compound triggers apoptotic pathways through ROS accumulation, leading to mitochondrial dysfunction and activation of caspases.

- Tubulin Polymerization Inhibition : Similar to other known anticancer agents like paclitaxel, this compound interferes with microtubule dynamics, preventing proper mitotic spindle formation during cell division .

- Cell Cycle Arrest : Studies have shown that treatment with this compound results in cell cycle arrest at the G2/M phase, thereby halting cancer cell proliferation .

Case Studies

In a notable study involving the treatment of lung carcinoma cells (A549), it was found that exposure to the compound reduced cell viability significantly compared to control groups. The study highlighted that the compound not only inhibited cell growth but also induced morphological changes consistent with apoptosis .

Another investigation focused on its effects on cervical cancer cells (HeLa), revealing that the compound's cytotoxicity was associated with increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetamide formation | Chloroacetyl chloride, K₂CO₃, DMF, 25°C, 12h | 75–80 | ≥95% |

| Phenoxy coupling | 2,4-Dichlorophenoxyacetic acid, DCC, THF, 60°C, 6h | 65–70 | ≥90% |

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures structural fidelity:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the acetamide backbone (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) and substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 457.03 for C₁₉H₁₅Cl₂N₂O₄S) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N motifs) .

Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Test compound concentrations across a wide range (e.g., 0.1–100 μM) to establish IC₅₀ values and rule out nonspecific inhibition .

- Enzyme purity verification : Use recombinant enzymes (≥95% purity) to minimize interference from co-purified proteins .

- Orthogonal assays : Combine fluorometric (e.g., fluorescence polarization) and calorimetric (ITC) methods to cross-validate binding kinetics .

Example Data Conflict Resolution:

| Assay Type | IC₅₀ (μM) | Notes |

|---|---|---|

| Fluorometric | 2.5 ± 0.3 | High signal-to-noise ratio |

| Calorimetric | 5.1 ± 1.2 | Lower sensitivity to solvent effects |

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinase domains). Parameterize chlorine and methoxy groups for accurate van der Waals interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) to optimize inhibitory potency .

Basic: How do researchers handle solubility challenges in in vitro assays?

Methodological Answer:

- Solvent screening : Test DMSO, ethanol, or cyclodextrin-based solutions (≤1% v/v to avoid cytotoxicity) .

- pH adjustment : Use phosphate buffer (pH 7.4) with 0.1% Tween-80 to enhance aqueous dispersion .

- Sonication : Apply 10-min ultrasonic pulses to disrupt aggregates in cell culture media .

Advanced: What strategies resolve conflicting spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- 2D NMR correlation : Perform HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing benzothiazole vs. phenoxy protons) .

- IR band deconvolution : Analyze carbonyl stretches (1650–1750 cm⁻¹) to differentiate amide (1680 cm⁻¹) vs. ester (1720 cm⁻¹) groups .

- Cross-validate with XRD : Compare experimental spectra with crystallographic data to confirm bond lengths/angles .

Basic: What substituent effects influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing groups (Cl) : Enhance electrophilicity of the acetamide carbonyl, increasing susceptibility to nucleophilic attack .

- Methoxy groups (OCH₃) : Stabilize benzothiazole ring via resonance, reducing oxidative degradation .

- Steric hindrance : Bulky dichlorophenoxy groups may slow reaction kinetics in SN2 pathways .

Advanced: How can researchers design analogues to improve metabolic stability?

Methodological Answer:

- Isosteric replacement : Substitute labile methoxy groups with trifluoromethoxy (-OCF₃) to resist CYP450-mediated demethylation .

- Deuterium incorporation : Replace benzylic hydrogens with deuterium to slow oxidative metabolism (e.g., deuterated acetamide at C-2) .

- Prodrug strategies : Mask the amide as a tert-butyl carbamate for improved bioavailability and controlled release .

Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (d, 2H, Ar-H), δ 3.8 (s, 6H, OCH₃) | Benzothiazole and methoxy groups |

| ¹³C NMR | δ 168.5 (C=O), δ 152.1 (C-OCH₃) | Acetamide and ether linkages |

| IR | 1680 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C) | Carbonyl and ether bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.